molecular formula C5H8F2N4S B3038244 3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine CAS No. 832737-84-5

3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine

Cat. No. B3038244
CAS RN: 832737-84-5
M. Wt: 194.21 g/mol
InChI Key: DFKHPFQZSYBRFJ-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . It’s of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .


Synthesis Analysis

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . A one-pot difluoromethylthiolation of alkyl electrophiles with thiourea and diethyl bromodifluoromethylphosphonate is described .


Molecular Structure Analysis

The molecular structure of a compound is determined by various factors such as its physicochemical properties and the type of bonds it forms . The difluoromethylation process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .


Chemical Reactions Analysis

Difluoromethylation of heterocycles can be accomplished through a radical process . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

Physicochemical properties like solubility and coefficient of distribution (octanol/water at pH 7.4), combined with particle size or crystal structure, usually influence and correlate with absorption, distribution, metabolism, and excretion (ADME) of drugs .

Scientific Research Applications

Coordination Geometries in Metal Complexes

  • 4-Amino-3-trifluoromethyl-1,2,4-triazole-5-thione complexes of divalent ions Co and Ni have been synthesized and analyzed. These complexes showcase coordination geometries involving amine and thione substituents on the triazole ring, which may suggest similar behaviors in related compounds like 3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine (Menzies & Squattrito, 2001).

Applications in Supramolecular Chemistry

  • Ag(I) complexation with a Schiff base ligand containing 4-amino-1,2,4-triazole shows potential for the creation of one-dimensional chain-like structures. This indicates potential applications in the design of novel supramolecular architectures (Sun et al., 2010).

Synthetic Chemistry and Derivative Formation

  • Synthesis of perfluoroalkylated 1,3,4-oxadiazoles and 1,2,4-triazoles from 2-(perfluoroalkyl)ethane thiols, like 4-amino-5-{[2-(perfluoroalkyl)ethylthio]methyl}-4H-1,2,4-triazole-3-thiones, is significant in the field of synthetic chemistry. This suggests the adaptability of the 3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine structure for creating new chemical entities (Akremi et al., 2011).

Potential in Photophysical Properties

  • Research into the photophysical properties of triazoles, such as the study of photochemistry of fluorinated heterocyclic compounds, may offer insights into potential applications of 3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine in fields like optical materials or photochemistry (Pace et al., 2004).

Molecular Engineering

  • The coordination geometries of various metal complexes with 4-amino-3-ethyl-1,2,4-triazole-5-thione demonstrate the possibility of creating diverse molecular structures, which could be relevant for the engineering of materials and compounds using triazoles like 3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine (Kajdan et al., 2000).

Green Chemistry Approaches

  • The development of metal- and oxidant-free methods for synthesizing substituted 1H-1,2,4-triazol-3-amines illustrates the potential of environmentally friendly approaches in the synthesis and modification of triazole compounds (Guo et al., 2021).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and it’s expected to continue to grow. This includes the development of new difluoromethylation reagents and methods, as well as the exploration of new applications in pharmaceuticals and other areas .

properties

IUPAC Name

3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N4S/c1-2-12-5-10-9-4(3(6)7)11(5)8/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKHPFQZSYBRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197792
Record name 3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine

CAS RN

832737-84-5
Record name 3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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